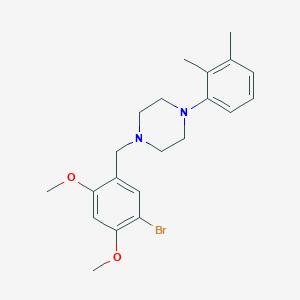
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The exact mechanism of action of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine is not fully understood. However, it has been shown to interact with various neurotransmitter systems in the brain, including the dopamine, serotonin, and noradrenaline systems. It also exhibits affinity for certain receptors such as the 5-HT1A receptor and the α2-adrenergic receptor.
Biochemical and Physiological Effects:
Studies have shown that 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine exhibits various biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters such as dopamine, serotonin, and noradrenaline in the brain. It also exhibits antioxidant and anti-inflammatory effects. Additionally, it has been shown to improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine in lab experiments is its potential as a neuroprotective agent. It has also been shown to exhibit various biological activities, making it a versatile compound for use in medicinal chemistry. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experimental settings.
Orientations Futures
There are several future directions that can be pursued in the study of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine. One potential direction is to further investigate its potential as a neuroprotective agent and its potential in the treatment of neurodegenerative diseases. Another direction is to explore its potential as an antidepressant and anxiolytic agent. Additionally, further studies can be conducted to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine involves the reaction of 5-bromo-2,4-dimethoxybenzaldehyde with 2,3-dimethylphenylpiperazine in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields the desired product in good yields.
Applications De Recherche Scientifique
1-(5-bromo-2,4-dimethoxybenzyl)-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit various biological activities such as antipsychotic, antidepressant, anxiolytic, and analgesic effects. It also shows potential as a neuroprotective agent and has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-(2,3-dimethylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27BrN2O2/c1-15-6-5-7-19(16(15)2)24-10-8-23(9-11-24)14-17-12-18(22)21(26-4)13-20(17)25-3/h5-7,12-13H,8-11,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGXJYQHWMFCCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-[(4-isopropenyl-1-cyclohexen-1-yl)methyl]-N-methylethanamine](/img/structure/B4981983.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B4981990.png)

![N-(3-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4982009.png)
![2-(2-methyl-4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4982017.png)

![[2,4,6-trimethyl-3'-(1H-pyrazol-3-yl)-3-biphenylyl]amine trifluoroacetate](/img/structure/B4982023.png)

![4-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-3,5-pyrazolidinedione](/img/structure/B4982037.png)
![5-[(3-chlorophenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B4982039.png)

![N~3~-acetyl-N~1~-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N~1~-methyl-beta-alaninamide](/img/structure/B4982046.png)
![2,4-dichloro-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B4982050.png)
![N'-[hydroxy(4-methylphenyl)2-thienylacetyl]-N-phenylbenzohydrazide](/img/structure/B4982070.png)